Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16323657
Molecular Formula: C17H23FN2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23FN2O3 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | tert-butyl 4-[2-(2-fluorophenyl)acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)12-13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3 |
| Standard InChI Key | BBALNEWRKRJIJH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2F |
Introduction
Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate is a synthetic organic compound characterized by its piperazine core and a tert-butyl ester functional group. It features a 2-fluorophenyl group attached to an acetyl moiety, which contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is reported as C17H23FN2O3, with a molecular weight of approximately 322.4 g/mol .
Synthesis and Preparation
The synthesis of tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine core, attachment of the fluorophenyl group, and introduction of the acetyl moiety. These methods may vary based on specific laboratory protocols and desired yields.
Biological Activity and Potential Applications
Research indicates that tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate exhibits significant biological activity, particularly as a potential antimicrobial agent. Compounds in this class may inhibit bacterial protein synthesis, similar to oxazolidinones, which are known for their effectiveness against gram-positive pathogens. The unique structural features of this compound may enhance its interaction with specific biological targets, providing avenues for further pharmacological exploration.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate, including:
The unique combination of the acetyl group and fluorinated phenol structure in tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate sets it apart from other similar compounds, offering novel therapeutic avenues not explored by other derivatives.
Future Research Directions
Further studies are necessary to elucidate the full pharmacological profile and potential therapeutic benefits of tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate. Interaction studies involving this compound focus on its binding affinity and efficacy at various receptors, which may modulate receptor activities linked to neurotransmitter systems, influencing physiological responses such as sleep-wake cycles and appetite regulation.
Given its potential as an antimicrobial agent and its unique structural features, this compound is a candidate for further investigation in drug discovery programs.
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